3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is an organic compound that belongs to the class of amides This compound features a methoxyphenyl group, a trifluorohydroxyphenylpropyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or halide.
Introduction of the Trifluorohydroxyphenylpropyl Group: This step involves the reaction of the methoxyphenyl intermediate with a trifluoromethylated reagent under controlled conditions to introduce the trifluorohydroxyphenylpropyl group.
Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of trifluoromethyl and methoxy groups can enhance the pharmacokinetic properties of the compound.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)propanamide: Lacks the trifluoromethyl group.
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide: Lacks the phenyl group in the trifluorohydroxypropyl moiety.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-26-16-10-7-14(8-11-16)9-12-17(24)23-13-18(25,19(20,21)22)15-5-3-2-4-6-15/h2-8,10-11,25H,9,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOBPCUQJPQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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